Ac-Ile-Glu-Thr-Asp-pNA Exhibits 6.8-Fold Higher Km for Caspase-8 Compared to Ac-DEVD-pNA for Caspase-3
Ac-IETD-pNA demonstrates a Km of 66 µM for recombinant caspase-8, as reported by multiple vendors . In comparison, the primary caspase-3 substrate Ac-DEVD-pNA exhibits a Km of 9.7 µM for caspase-3 [1]. This 6.8-fold difference in Km indicates that caspase-8 has a lower affinity for its nominal substrate compared to caspase-3 for its preferred substrate. This quantitative distinction is critical for assay design, as it dictates substrate concentration requirements and influences detection sensitivity.
| Evidence Dimension | Michaelis-Menten constant (Km) |
|---|---|
| Target Compound Data | 66 µM |
| Comparator Or Baseline | Ac-DEVD-pNA (caspase-3 substrate) = 9.7 µM |
| Quantified Difference | 6.8-fold higher |
| Conditions | Recombinant caspase-8 vs. recombinant caspase-3, colorimetric detection |
Why This Matters
The 6.8-fold higher Km for Ac-IETD-pNA dictates that higher substrate concentrations are required for optimal caspase-8 activity assays compared to caspase-3 assays using Ac-DEVD-pNA, directly impacting reagent procurement volumes and assay sensitivity.
- [1] Santa Cruz Biotechnology. (n.d.). Ac-DEVD-pNA - Product Information. View Source
